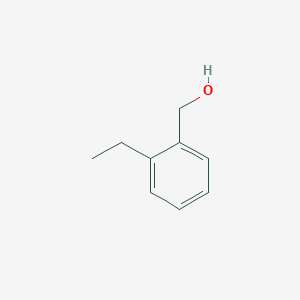

(2-Ethylphenyl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUIQTMDIOLKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411371 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-90-8 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylphenyl Methanol and Its Derivatives

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a versatile and widely employed method for the synthesis of (2-ethylphenyl)methanol. This approach involves the addition of hydrogen across a double bond in a precursor molecule, facilitated by a metal catalyst.

Hydrogenation of Vinylphenylmethanol Precursors

One effective strategy for synthesizing this compound is through the catalytic hydrogenation of (2-vinylphenyl)methanol. This process specifically targets the vinyl group for reduction while preserving the alcohol functionality. The reaction involves treating the vinyl-substituted precursor with hydrogen gas in the presence of a suitable catalyst.

Metal-Catalyzed Hydrogenation Reactions

The choice of metal catalyst is critical in hydrogenation reactions. libretexts.org Catalysts such as palladium, platinum, and nickel are commonly used for the reduction of alkenes. libretexts.orglibretexts.org For instance, palladium on carbon (Pd/C) and platinum dioxide (PtO2), also known as Adams' catalyst, are frequently employed in laboratory settings for the hydrogenation of double bonds. libretexts.org These reactions are typically heterogeneous, occurring on the surface of the solid metal catalyst. libretexts.org The process begins with the adsorption of hydrogen gas onto the catalyst surface, followed by the complexation of the alkene with the metal. libretexts.org Subsequently, hydrogen is inserted across the double bond to yield the saturated product. libretexts.org

Table 1: Research Findings on Metal-Catalyzed Hydrogenation

| Catalyst System | Substrate | Key Finding |

| Ruthenium (Ru) with tripodal phosphine (B1218219) ligand | Carbon Dioxide | Effective for hydrogenation to methanol (B129727) in the presence of an organic acid co-catalyst. nih.gov |

| Copper/Zinc Oxide/Alumina (Cu/ZnO/Al2O3) | Carbon Monoxide and Carbon Dioxide | Commercial catalyst for methanol synthesis at high temperatures and pressures. nih.gov |

| Iridium supported on Indium Oxide (Ir/In2O3) | Carbon Dioxide | Demonstrates the use of noble metal loading to enhance H2 activation. mdpi.com |

| ZnO-ZrO2 solid solution | Carbon Dioxide | Achieves high methanol selectivity at specific Zn/(Zn+Zr) ratios. mdpi.com |

Chemo- and Regioselectivity in Hydrogenation

Chemo- and regioselectivity are paramount in the synthesis of complex molecules. In the context of producing this compound from a precursor with multiple reducible functional groups, it is essential to selectively hydrogenate the target vinyl group without affecting other parts of the molecule, such as the aromatic ring or the hydroxyl group. The choice of catalyst and reaction conditions plays a pivotal role in achieving this selectivity. For instance, certain catalysts may favor the reduction of an alkene over a more stable aromatic system. The stereochemistry of the addition is also a key consideration, with catalytic hydrogenation typically resulting in syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgmasterorganicchemistry.com The accessibility of the catalyst to the different faces of the alkene can influence the stereochemical outcome. masterorganicchemistry.com

Grignard Reaction Pathways

The Grignard reaction provides a powerful tool for forming carbon-carbon bonds and is a well-established method for synthesizing alcohols. umkc.eduncert.nic.inleah4sci.com This pathway can be adapted to produce this compound.

Formation of Organometallic Intermediates

The first step in a Grignard synthesis is the preparation of the Grignard reagent, an organomagnesium halide. leah4sci.com This is typically achieved by reacting an organohalide with magnesium metal in an anhydrous ether solvent. umkc.eduleah4sci.com The ether is crucial as it stabilizes the Grignard reagent and is aprotic, preventing the destruction of the highly basic reagent. leah4sci.com The resulting Grignard reagent, often represented as R-MgX, behaves as a carbanion, making it a potent nucleophile. umkc.eduleah4sci.com

Subsequent Conversion to this compound

To synthesize this compound, a suitable Grignard reagent would be reacted with an appropriate aldehyde. Specifically, the reaction of an ethylmagnesium halide with 2-formyltoluene (2-methylbenzaldehyde) would yield the desired product. The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. ncert.nic.inkhanacademy.org This intermediate is then protonated in a subsequent workup step, typically with the addition of an acid, to produce the final alcohol. umkc.eduncert.nic.in The versatility of the Grignard reaction allows for the synthesis of primary, secondary, and tertiary alcohols by selecting the appropriate carbonyl compound. ncert.nic.inleah4sci.comkhanacademy.org For example, reaction with formaldehyde (B43269) yields a primary alcohol, other aldehydes produce secondary alcohols, and ketones result in tertiary alcohols. leah4sci.comlibretexts.org

Hydride Reduction Protocols

Hydride reduction is a fundamental method for the synthesis of alcohols from carbonyl compounds. This compound can be synthesized via the reduction of precursors such as 2-ethylbenzaldehyde (B125284) or 2-ethylbenzoic acid. ontosight.aiwikipedia.org A variety of metal hydride reagents are available, each with distinct reactivity profiles.

While sodium hydride (NaH) is traditionally recognized as a strong Brønsted base, its role as a hydride-donating reducing agent is limited. nih.govd-nb.info However, recent research has demonstrated that a composite material formed by treating NaH with sodium iodide (NaI) or lithium iodide (LiI) in solvents like tetrahydrofuran (B95107) (THF) endows it with significant and unique hydride-donor reactivity. nih.govhud.ac.uknih.gov This simple protocol enables the reduction of various polar π electrophiles, including amides, nitriles, and imines. nih.govd-nb.info

The enhanced reactivity of the NaH-Iodide composite stems from a fundamental change in the state of sodium hydride. It is proposed that the composite generates a highly reactive form of NaH, approaching a single-molecule state, which is intrinsically capable of acting as a hydride donor to electrophilic centers. nih.govscispace.com

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insight into the reaction mechanisms. nih.govntu.edu.sg When reducing tertiary amides, such as N,N-dimethylamides, the NaH-NaI system facilitates the initial hydride transfer to the carbonyl carbon. The resulting tetrahedral anionic carbinol amine intermediate is stabilized by the composite. ntu.edu.sg This stabilization is crucial as it prevents the subsequent cleavage of the C-O bond, an issue that often leads to over-reduction to amines with other reagents like diisobutylaluminum hydride (DIBAL). ntu.edu.sg Upon aqueous workup, this stable intermediate collapses to furnish the aldehyde as the exclusive product. ntu.edu.sg The presence of the iodide ion is critical to this process; other lithium halides like LiBr or LiCl are not effective promoters. nih.gov

A prominent feature of the NaH-NaI composite is its remarkable chemoselectivity. It facilitates the reduction of N,N-dimethylamides to aldehydes with high efficiency, even at elevated temperatures, a transformation that is challenging with many standard hydride reagents. ntu.edu.sg This protocol is compatible with a wide range of substituents on aromatic, heteroaromatic, and aliphatic amides. ntu.edu.sg

Crucially, the NaH-NaI system exhibits selectivity for amides over other reducible functional groups, such as ketones. ntu.edu.sgntu.edu.sg This allows for the targeted reduction of an amide within a multifunctional molecule without affecting a present ketone moiety. ntu.edu.sg This unique selectivity makes it a valuable tool in complex organic synthesis.

Table 1: Chemoselective Reduction of Amides with NaH-NaI Composite

This table summarizes the selective reduction of various N,N-dimethylamides to their corresponding aldehydes using the sodium hydride-sodium iodide system.

| Substrate (Amide) | Product (Aldehyde) | Yield (%) | Reference |

| N,N-Dimethyl-2-naphthalenecarboxamide | 2-Naphthaldehyde | 93 | ntu.edu.sg |

| N,N,3-trimethylbenzamide | 3-Methylbenzaldehyde | 91 | ntu.edu.sg |

| N,N-dimethyl-4-methoxybenzamide | 4-Methoxybenzaldehyde | 95 | ntu.edu.sg |

| N,N-dimethyl-4-(trifluoromethyl)benzamide | 4-(Trifluoromethyl)benzaldehyde | 81 | ntu.edu.sg |

| N,N-dimethyl-2-furoamide | 2-Furaldehyde | 88 | ntu.edu.sg |

| N,N-dimethyl-3-phenylpropanamide | 3-Phenylpropanal | 85 | ntu.edu.sg |

Note: The data presented is illustrative of the types of conversions possible with this reagent system as reported in the literature.

Beyond the specialized NaH-NaI system, a range of conventional metal hydride reagents are commonly employed for carbonyl reductions. The choice of reagent depends on the specific functional group being reduced and the desired product. The synthesis of this compound can be achieved from 2-ethylbenzaldehyde or 2-ethylbenzoic acid using these reagents. ontosight.ainih.gov

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to the corresponding primary and secondary alcohols. uop.edu.pkscielo.br It is often used in protic solvents like methanol or ethanol (B145695). uop.edu.pk The reduction of 2-ethylbenzaldehyde with NaBH₄ would yield this compound. ontosight.ai

Lithium Aluminium Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. uop.edu.pkscielo.br It can reduce a wider array of functional groups, including carboxylic acids, esters, and amides, in addition to aldehydes and ketones. wikipedia.orguop.edu.pk LiAlH₄ would reduce both 2-ethylbenzoic acid and its esters directly to this compound. wikipedia.orgdalalinstitute.com Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or THF. uop.edu.pk

Diisobutylaluminium Hydride (DIBAL-H): This reagent's reactivity is intermediate between NaBH₄ and LiAlH₄. ntu.edu.sguop.edu.pk It is particularly useful for the partial reduction of esters to aldehydes, a reaction that must typically be carried out at low temperatures to prevent over-reduction to the alcohol. wikipedia.org

Table 2: Comparison of Common Metal Hydride Reducing Agents

This table compares the reactivity of different metal hydrides towards various carbonyl-containing functional groups relevant to the synthesis of this compound.

| Reagent | Reactivity with Aldehydes | Reactivity with Ketones | Reactivity with Esters | Reactivity with Carboxylic Acids |

| Sodium Borohydride (NaBH₄) | Reduction to 1° Alcohol | Reduction to 2° Alcohol | Generally No Reaction | No Reaction |

| Lithium Aluminium Hydride (LiAlH₄) | Reduction to 1° Alcohol | Reduction to 2° Alcohol | Reduction to 1° Alcohol | Reduction to 1° Alcohol |

| Diisobutylaluminium Hydride (DIBAL-H) | Reduction to 1° Alcohol | Reduction to 2° Alcohol | Reduction to Aldehyde (low temp) or 1° Alcohol | Reduction to 1° Alcohol |

Sodium Hydride-Iodide Composite Reductions

Phosphorus Tribromide Mediated Conversions

Phosphorus tribromide (PBr₃) is a standard and effective reagent for the conversion of primary and secondary alcohols into the corresponding alkyl bromides. byjus.commanac-inc.co.jp This transformation is generally preferred over the use of hydrobromic acid as it proceeds under milder conditions and minimizes the risk of carbocation rearrangements. byjus.commanac-inc.co.jp

The reaction of this compound, a primary benzylic alcohol, with PBr₃ yields 1-(bromomethyl)-2-ethylbenzene (B1281032) (also known as 2-ethylbenzyl bromide). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.commasterorganicchemistry.com

The mechanism involves two main steps:

Activation of the Alcohol: The nucleophilic oxygen of the alcohol attacks the electrophilic phosphorus atom of PBr₃. youtube.comyoutube.com This initial step displaces a bromide ion and converts the hydroxyl group into a much better leaving group, an alkyloxyphosphonium species. masterorganicchemistry.com

Nucleophilic Attack: The bromide ion, which was liberated in the first step, then acts as a nucleophile. It performs a backside attack on the benzylic carbon, leading to the cleavage of the C-O bond and formation of the C-Br bond. byjus.commasterorganicchemistry.com This SN2 attack results in an inversion of configuration at the carbon center if it is chiral. byjus.com

This method provides a reliable and high-yielding route to prepare 2-ethylbenzyl bromide from this compound. byjus.com

Subsequent Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for this compound to undergo nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by protonating the alcohol in an acidic medium to form an oxonium ion or by converting it into an ester, such as a tosylate or mesylate. Once activated, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles.

For instance, the conversion of a substituted phenethyl alcohol to a mesylate facilitates subsequent substitution reactions. In a related process, 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester is converted to its corresponding methylester, 2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionic acid methylester, to enable nucleophilic displacement. google.com Similarly, the hydroxyl group of this compound can be activated, for example, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form (2-ethylphenyl)methyl tosylate. This intermediate can then react with various nucleophiles (e.g., halides, cyanide, azides, alkoxides) to yield a diverse array of substituted products. The general scheme for these reactions involves the initial activation of the alcohol followed by the SN1 or SN2 displacement of the leaving group.

The reactivity of alcohols as nucleophiles themselves is also a key consideration in substitution reactions. While alcohols are generally less nucleophilic than corresponding alkoxides, their reactivity can be significant depending on the electrophile involved. Current time information in Bangalore, IN.

Photocatalytic Synthesis and Transformations

Photoredox catalysis utilizes visible light to initiate chemical reactions under mild conditions, providing a powerful platform for organic synthesis. Benzyl (B1604629) alcohols, including this compound, are versatile substrates for a range of photocatalytic transformations.

These reactions typically involve the generation of a radical intermediate from the alcohol. For example, photocatalytic oxidation can convert benzyl alcohols into the corresponding aldehydes or carboxylic acids using air or oxygen as a green oxidant. uni-regensburg.deacs.org Various photocatalytic systems, including graphitic carbon nitride (g-C₃N₄) and metal-organic framework (MOF) composites, have been developed for this purpose. tandfonline.com

Other photocatalytic transformations of benzyl alcohols include:

C-C Coupling: The photocatalytic coupling of benzyl alcohol can lead to the formation of valuable products like hydrobenzoin. researchgate.net

Dehydroformylation: A cooperative photocatalytic system can achieve the cleavage of the C-C and C-O bonds in benzyl alcohols to yield the corresponding arenes. smolecule.com

Deoxyalkylation: The C-O bond of benzyl alcohol derivatives can be activated under photocatalytic conditions to form benzylic radicals, which can then be coupled with other radical precursors to form new C-C bonds.

These methods highlight the potential of photocatalysis to functionalize this compound into a variety of other useful chemical structures.

Heterogeneous Semiconductors as Photocatalysts

Heterogeneous photocatalysis has emerged as a sustainable and powerful tool for organic synthesis. mdpi.comsemanticscholar.org Semiconductor materials like titanium dioxide (TiO₂) and tungsten trioxide (WO₃) are often employed due to their low cost, stability, and ease of separation from reaction mixtures. mdpi.comrsc.orgnih.gov However, their application can be limited by low efficiency and selectivity. oaepublish.com

A notable application is the in situ photocatalytic oxidation of benzyl alcohols to benzaldehydes, which can then be used in subsequent condensation reactions, for example, with o-phenylenediamine (B120857) to form 2-substituted benzimidazoles using a magnetic WO₃ZnO/Fe₃O₄ photocatalyst. rsc.org This one-pot synthesis highlights the utility of heterogeneous photocatalysis in streamlining multi-step synthetic sequences.

Dual Photoredox/Nickel Catalysis

Dual photoredox/nickel catalysis has become a prominent strategy for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.orgrsc.orgrsc.org This method merges the ability of a photocatalyst to generate radical intermediates via single-electron transfer (SET) with the cross-coupling capabilities of a nickel catalyst. acs.orgnih.gov This synergistic approach allows for the coupling of substrates that are often challenging to activate using traditional methods. acs.org

For the synthesis of secondary benzylic alcohols, a dual photoredox/Ni-catalyzed cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides has been developed. nih.gov In this process, an iridium-based photocatalyst generates an α-hydroxyalkyl radical from the trifluoroborate, which is then intercepted by a nickel catalyst to undergo cross-coupling with an aryl halide. nih.gov This method is notable for its operational simplicity, broad functional group tolerance, and avoidance of protecting group strategies. nih.gov

This dual catalytic system is also applicable to the formation of C(sp²)-C(sp³) bonds, which are prevalent in many biologically active molecules. chemrxiv.org For instance, phenols and alkyl alcohols, both abundant feedstocks, can be used as coupling partners in cross-electrophile coupling reactions. chemrxiv.org The key to this transformation is the design of a catalytic system that can selectively activate the different coupling partners. chemrxiv.org Mechanistic studies, including luminescence quenching and cyclic voltammetry, have been instrumental in elucidating the reaction pathways of these complex catalytic cycles. chemrxiv.org

Derivatization Strategies for Functionalization

The functionalization of this compound can be achieved through various derivatization strategies, enabling its incorporation into more complex molecular structures.

Synthesis of Bromo-Ethylphenylmethanol Derivatives

The introduction of a bromine atom onto the aromatic ring of ethylphenylmethanol derivatives provides a versatile handle for further functionalization through cross-coupling reactions. The synthesis of compounds like (5-Bromo-2-ethylphenyl)methanol and 2-bromo-4-[(4-ethylphenyl)methyl]benzenemethanol can be accomplished through electrophilic bromination of the corresponding ethylphenylmethanol precursor. synthonix.com

Standard bromination conditions often involve the use of molecular bromine (Br₂) in a suitable solvent, sometimes with a Lewis acid catalyst to enhance reactivity and regioselectivity. For example, the bromination of 4-[(4-ethylphenyl)methyl]benzenemethanol with Br₂ and a catalytic amount of iron(III) bromide (FeBr₃) can yield the ortho-brominated product. Alternatively, N-Bromosuccinimide (NBS) with a radical initiator like AIBN can be used for radical bromination.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (5-Bromo-2-ethylphenyl)methanol | C₉H₁₁BrO | 215.09 | 1427385-06-5 synthonix.com |

| 2-Bromo-4-[(4-ethylphenyl)methyl]benzenemethanol | C₁₆H₁₇BrO | 305.21 | 1260424-47-2 evitachem.com |

Formation of Cobalt Carbonyl Complexes

This compound and its derivatives can react with dicobalt octacarbonyl (Co₂(CO)₈) to form stable cobalt carbonyl complexes. researchgate.netnih.gov This complexation significantly alters the reactivity of the parent molecule, particularly at the propargylic position, and is a key step in the Nicholas reaction. wikipedia.orgmdpi.com

The reaction of (2-ethynylphenyl)methanol (B87926) with dicobalt octacarbonyl in a solvent like dichloromethane (B109758) leads to the formation of Hexacarbonyl[μ-(2-ethylphenyl)methanol]dicobalt, often abbreviated as Co-EPM. researchgate.net In this complex, the Co₂(CO)₆ moiety is coordinated to the alkyne group. nih.gov This complexation stabilizes a positive charge at the propargylic carbon, facilitating nucleophilic attack at this position, which is the fundamental principle of the Nicholas reaction. wikipedia.orgrsc.org The reaction is typically carried out under an inert atmosphere at room temperature. researchgate.net The resulting cobalt complex is a stable, often crystalline solid that can be isolated and characterized using techniques like IR and NMR spectroscopy. nih.gov The characteristic IR stretching frequencies for the carbonyl ligands in these complexes appear in the range of 2000-2100 cm⁻¹. nih.gov

| Complex | Precursor | Reagent | Key Feature |

| Hexacarbonyl[μ-(2-ethylphenyl)methanol]dicobalt (Co-EPM) | (2-Ethynylphenyl)methanol | Dicobalt octacarbonyl (Co₂(CO)₈) | Co₂(CO)₆ unit complexed to the alkyne. researchgate.netnih.gov |

The stability of the propargylic cation stabilized by the dicobalt hexacarbonyl moiety allows for a wide range of nucleophiles to be used in the Nicholas reaction, leading to the formation of diverse and complex molecular architectures. mdpi.com The cobalt moiety can be subsequently removed by a mild oxidation to reveal the newly functionalized alkyne. nrochemistry.com

Incorporation into Complex Molecular Architectures

The derivatized forms of this compound serve as valuable building blocks in the synthesis of more complex molecules. The bromo-derivatives, for example, can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The cobalt carbonyl complexes, via the Nicholas reaction, provide a powerful method for the stereoselective formation of carbon-carbon bonds. mdpi.com This reaction has been utilized in the synthesis of strained cyclic systems and other complex targets. mdpi.com For instance, an intramolecular Nicholas reaction can be employed to construct cyclic ethers. mdpi.com The ability to generate a stabilized carbocation under mild conditions makes this a versatile tool for constructing intricate molecular frameworks that might be difficult to access through other synthetic routes. mdpi.com

Furthermore, the functional groups on the this compound core, such as the hydroxyl group, can be further manipulated. For example, it can be oxidized to an aldehyde or carboxylic acid, or used in etherification or esterification reactions to build larger molecular assemblies. growingscience.com

Chiral Auxiliary Applications

A comprehensive review of scientific literature and chemical databases reveals a notable absence of reported applications for this compound or its derivatives as chiral auxiliaries in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk The auxiliary's inherent chirality directs the formation of one stereoisomer over another, after which it is typically removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment around the reactive center. google.com This bias forces an incoming reagent to approach from a specific face of the molecule, leading to a high degree of diastereoselectivity. researchgate.net Common examples of successful chiral auxiliaries are derived from readily available natural products like terpenes (e.g., camphor (B46023) and menthol) or amino acids, leading to structures such as oxazolidinones and camphorsultams. researchgate.netnih.govtcichemicals.com

The development and application of a new chiral auxiliary require that it meets several criteria, including:

Ready availability in enantiomerically pure form. york.ac.uk

Facile and high-yielding attachment to the substrate. researchgate.net

High efficacy in inducing stereoselectivity in chemical transformations. york.ac.ukresearchgate.net

Mild and non-destructive removal from the product without causing racemization. york.ac.ukresearchgate.net

While this compound possesses a simple structure, it is achiral. For it to function as a chiral auxiliary, it would first need to be resolved into its enantiomers if a chiral center were introduced into its structure, or be used to synthesize a new chiral molecule. However, the current body of research has not documented such modifications or subsequent applications in asymmetric synthesis. Researchers in the field have explored a vast array of molecular frameworks to serve as chiral auxiliaries, yet this compound has not been identified as a useful scaffold for this purpose based on available scientific literature.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Ethylphenyl Methanol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For (2-ethylphenyl)methanol, various NMR methods can be employed to elucidate its molecular structure.

¹H NMR Characterization

While specific experimental data for this compound is not widely published, the ¹H NMR spectrum can be predicted based on its structure and known chemical shifts of similar compounds like benzyl (B1604629) alcohol and its derivatives. The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: aromatic, ethyl, methylene (B1212753), and hydroxyl protons.

The aromatic protons on the benzene (B151609) ring are expected to appear in the range of δ 7.1-7.4 ppm. Due to the ortho-substitution, these four protons would likely exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with each other. The ethyl group would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for ethyl substituents on a benzene ring. The benzylic methylene protons (-CH₂OH) adjacent to the aromatic ring and the hydroxyl group would likely appear as a singlet, and its chemical shift can be influenced by solvent and concentration. The hydroxyl (-OH) proton itself is a singlet whose chemical shift is highly variable depending on solvent, temperature, and concentration, and it may undergo exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~ 7.1 - 7.4 | Multiplet (m) | 4H |

| Benzylic (Ar-CH₂-OH) | ~ 4.6 | Singlet (s) | 2H |

| Ethyl (-CH₂-CH₃) | ~ 2.6 | Quartet (q) | 2H |

| Hydroxyl (-OH) | Variable | Singlet (s, broad) | 1H |

| Ethyl (-CH₂-CH₃) | ~ 1.2 | Triplet (t) | 3H |

¹³C NMR Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments.

The carbon of the methyl group (-CH₃) is expected to be the most upfield signal, appearing around δ 15 ppm. The methylene carbon of the ethyl group (-CH₂) would be found further downfield, around δ 25-30 ppm. The benzylic carbon (-CH₂OH) would appear in the region of δ 60-65 ppm, influenced by the attached electronegative oxygen atom. The aromatic carbons would resonate in the typical downfield region of δ 125-145 ppm. There would be six distinct signals for the aromatic carbons, with the two quaternary carbons (one attached to the ethyl group and one to the methylene alcohol group) having different chemical shifts from the four carbons bonded to hydrogen.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | ~ 15 |

| Ethyl (-CH₂) | ~ 26 |

| Benzylic (-CH₂OH) | ~ 63 |

| Aromatic (Ar-C) | ~ 126 - 142 |

Chirality Discrimination using NMR Spectroscopy

Standard NMR spectroscopy is inherently unable to distinguish between enantiomers because the NMR parameters, such as chemical shifts and coupling constants, are identical for two mirror-image forms of a chiral molecule in an achiral solvent. sigmaaldrich.com this compound is an achiral molecule. However, if it were used as a building block to synthesize a chiral derivative or if it were part of a chiral complex, NMR could be used to discriminate between the resulting enantiomers.

This discrimination is typically achieved by introducing a chiral auxiliary. This can be a chiral solvating agent, which forms transient diastereomeric complexes with the enantiomers, leading to separate NMR signals for each. Alternatively, a chiral derivatizing agent can be used to covalently bond to the analyte, forming stable diastereomers that can be readily distinguished by NMR. Advanced methods also explore the use of chiral liquid-crystal solvents, where the differential orientation of enantiomers within the anisotropic medium leads to distinct spectra. rsc.org Recent developments have even demonstrated direct chiral discrimination by exploiting the interaction of molecules with combined radio-frequency electric and magnetic fields, which can induce a chiral-sensitive response in the NMR signal. chemicalbook.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂O), the exact mass is 136.088815 Da, and the nominal molecular weight is 136.19 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z ratio of 136. The fragmentation pattern would provide structural information. Expected fragmentation pathways for this compound would likely include:

Loss of a hydrogen atom: leading to a peak at m/z 135.

Loss of a methyl group (-CH₃): from the ethyl substituent, resulting in a fragment at m/z 121.

Loss of water (-H₂O): from the molecular ion, giving a peak at m/z 118.

Benzylic cleavage: The most significant fragmentation would likely be the cleavage of the C-C bond adjacent to the aromatic ring and the oxygen atom, leading to the formation of a stable hydroxytropylium ion or a related benzyl-type cation. Cleavage of the -CH₂OH group would result in a fragment at m/z 105.

X-ray Diffraction Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. nih.gov While a specific crystal structure for this compound has not been found in the searched literature, the technique would provide a wealth of information if suitable crystals were grown.

Crystal Structure Analysis of this compound Complexes

Complexes with Probable Sugar Kinase Protein

As of the latest structural database reviews, a specific crystal structure of this compound in a complex with a probable sugar kinase protein has not been deposited in the Protein Data Bank (PDB). nih.govebi.ac.uk However, the study of such complexes is vital for understanding potential enzyme inhibition or modulation. Sugar kinases are a class of enzymes that catalyze the phosphorylation of sugars, a key step in metabolism. The analysis of a ligand like this compound bound to a sugar kinase would typically involve co-crystallization or soaking experiments, followed by X-ray diffraction to resolve the structure to a high resolution (e.g., 1.7 Å). nih.gov This would reveal the exact orientation of the this compound molecule within the enzyme's active site, identifying the specific amino acid residues it interacts with and elucidating the structural basis of its biochemical effect. rcsb.org

Ligand-Protein Interactions and Binding Modes

Based on the structure of this compound, several types of interactions can be predicted:

Hydrophobic Interactions : The ethyl group and the phenyl ring are nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine within the binding pocket. nih.gov These interactions are a major driving force for ligand binding and efficiency. nih.gov

Hydrogen Bonding : The hydroxyl (-OH) group of the methanol (B129727) moiety is a key functional group for forming hydrogen bonds. It can act as a hydrogen bond donor to acceptor groups on amino acid side chains (e.g., the carbonyl oxygen of aspartate or glutamate) or as an acceptor from donor groups (e.g., the amine group of lysine (B10760008) or the hydroxyl group of serine). nih.govnih.gov

π-Interactions : The aromatic phenyl ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues like lysine or arginine.

The combination of these interactions determines the ligand's binding mode and orientation within the active site. rsc.org Computational methods like molecular docking and molecular dynamics (MD) simulations are often employed to predict these binding poses and estimate binding affinities. semanticscholar.orgrsc.org

| Structural Feature of this compound | Potential Interaction Type | Interacting Protein Residues (Examples) |

|---|---|---|

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Ethyl Group | Hydrophobic (Aliphatic) | Valine (Val), Leucine (Leu), Isoleucine (Ile), Alanine (Ala) |

| Hydroxyl Group (-OH) | Hydrogen Bond (Donor/Acceptor) | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr), Asparagine (Asn) |

Solid-State Characterization of Metal Complexes

The solid-state characterization of metal complexes involving ligands related to this compound provides critical information on their structure and properties. For instance, studies on Schiff base ligands derived from 2-ethylaniline (B167055) have yielded metal complexes with nickel(II) and rhodium(I), which have been characterized using single-crystal X-ray diffraction. researchgate.net

In one such study, a nickel(II) complex, bis[(E)-2-((((2-ethylphenyl)imino)methyl)phenolato-Κ²N,O]nickel(II), was found to have a nearly square-planar geometry. researchgate.net The crystal structure revealed the coordination of two deprotonated Schiff base ligands to the central nickel ion. researchgate.net Similarly, a rhodium(I) complex showed the Schiff base ligand coordinating to the Rh(η⁴-cod) fragment as a six-membered N,O-chelate ring, also resulting in a close-to-square-planar geometry. researchgate.net These structural determinations are essential for correlating the geometry of the complex with its magnetic, electronic, and reactive properties. rsc.org

| Parameter | Dibromido{[(2-Pyridyl) methyl] (p- ethylphenyl)amine} Zinc chemrevlett.com |

|---|---|

| Chemical Formula | C14H15Br2N2Zn |

| Formula Weight | 435.46 |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 16.019(3) |

| b (Å) | 7.4640(15) |

| c (Å) | 12.511(3) |

| β (°) | 108.52(3) |

| Volume (ų) | 1418.1(5) |

| Coordination Geometry | Tetrahedral |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. nih.gov For complexes of this compound or its derivatives, FTIR is instrumental in confirming the coordination of the ligand to the metal center. researchgate.net

The FTIR spectrum of free this compound would show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and ethyl group (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and the C-O stretch of the alcohol (around 1000-1200 cm⁻¹).

Upon complexation with a metal ion, where the hydroxyl group coordinates to the metal, significant changes in the spectrum are expected. The most notable change would be a shift in the position and shape of the O-H stretching band, often shifting to a lower frequency (wavenumber) due to the weakening of the O-H bond upon coordination. nih.gov Furthermore, new, weaker bands may appear in the far-infrared region (typically below 600 cm⁻¹) corresponding to the M-O (metal-oxygen) stretching vibrations, providing direct evidence of complex formation. nih.gov For example, in studies of Schiff base complexes derived from 2-ethylaniline, the characteristic imine (C=N) band is observed between 1600 and 1624 cm⁻¹, and its position can shift upon coordination to a metal ion. researchgate.net

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Change Upon Complexation |

|---|---|---|

| O-H (Alcohol stretch) | 3200 - 3600 (broad) | Shift to lower frequency, change in band shape |

| C-H (Aromatic/Aliphatic stretch) | 2850 - 3100 | Minor shifts |

| C=C (Aromatic stretch) | 1450 - 1600 | Minor shifts |

| C-O (Alcohol stretch) | 1000 - 1200 | Shift in frequency |

| M-O (Metal-Oxygen stretch) | N/A | Appearance of new bands in far-IR region (e.g., 400-600) |

Thermal Analysis and Evolved Gas Analysis of Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials. researchgate.net When coupled with methods for analyzing the evolved gases, such as Mass Spectrometry (MS) or FTIR spectroscopy (EGA-MS, EGA-FTIR), these techniques provide a comprehensive understanding of the decomposition pathway of a complex. unizg.hrmt.com

A TGA experiment on a metal complex of this compound would record the mass loss as a function of temperature. mt.com The resulting TGA curve would show distinct steps corresponding to the loss of different components, such as coordinated solvent molecules (e.g., water or methanol) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. nih.gov

Evolved Gas Analysis (EGA) identifies the chemical nature of the volatile products released at each decomposition step. unizg.hr For a this compound complex, EGA-MS could detect fragments corresponding to water (m/z = 18), carbon monoxide (m/z = 28), carbon dioxide (m/z = 44), and various organic fragments from the ligand, such as ethyl or phenyl groups. mdpi.comyoutube.com This information allows for the proposal of a detailed thermal decomposition mechanism, which is crucial for assessing the material's stability and potential applications at elevated temperatures. nih.gov

| Decomposition Stage | Typical Temperature Range (°C) | Mass Loss Event | Potential Evolved Gases (Detected by EGA) |

|---|---|---|---|

| I | 100 - 250 | Loss of coordinated solvent (e.g., H₂O, EtOH) | H₂O, C₂H₅OH |

| II | 250 - 400 | Initial decomposition of the organic ligand | CO, CO₂, H₂O, ethyl fragments (C₂H₅) |

| III | > 400 | Complete decomposition of the organic ligand | Aromatic fragments (e.g., benzene), CO₂, H₂O |

| Final | > 600 | Formation of stable metal oxide residue | - |

Computational Chemistry and Theoretical Modeling of 2 Ethylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. unipd.it These methods offer a fundamental understanding of molecular behavior by solving, or approximating solutions to, the Schrödinger equation for a given system.

Quantum chemical methods and related computational algorithms can predict a wide range of molecular properties for (2-Ethylphenyl)methanol. These computed properties are crucial for understanding the molecule's physical characteristics and potential interactions. Key predicted properties are summarized in the table below. nih.gov The molecular formula of this compound is C₉H₁₂O. nih.gov

The molecular weight is a fundamental property calculated from the atomic weights of the constituent atoms. nih.gov The XLogP3 value is a computed measure of hydrophobicity, indicating how the molecule partitions between an octanol (B41247) and water phase. nih.gov Properties such as the number of hydrogen bond donors and acceptors are critical for predicting intermolecular interactions, particularly in biological systems. nih.gov The rotatable bond count provides an indication of the molecule's conformational flexibility. nih.gov

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 136.19 g/mol | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 136.088815002 Da | nih.gov |

| Monoisotopic Mass | 136.088815002 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

This table is interactive. Click on the headers to sort the data.

The electronic structure of a molecule governs its reactivity. Computational methods can map the distribution of electrons and identify regions that are susceptible to electrophilic or nucleophilic attack. Key descriptors derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of chemical stability and reactivity.

Another valuable tool is the calculation of the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. While specific HOMO-LUMO energy values for this compound require dedicated quantum chemical calculations not found in the provided literature, the general principles of such analyses are well-established in computational chemistry. unipd.it

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). youtube.com This method is fundamental in structure-based drug design for screening potential drug candidates and understanding their mechanism of action. youtube.comresearchgate.net

In a molecular docking simulation involving this compound as a ligand, the molecule would be placed into the binding site of a target protein. A scoring function is then used to calculate the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. nih.gov The simulation explores various possible conformations and orientations of the ligand within the binding site to find the most stable complex. youtube.com

The analysis of the docked pose reveals specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between the hydroxyl group of this compound and polar amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: Occurring between the ethylphenyl group of the ligand and nonpolar residues of the protein. nih.gov

Van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.

Such studies are crucial for designing molecules with improved binding affinity and selectivity for a specific biological target. researchgate.net Although general methodologies are well-defined, specific molecular docking studies featuring this compound were not identified in the searched literature.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, which has two rotatable single bonds (the C-C bond of the ethyl group and the C-C bond connecting the benzyl (B1604629) group to the methanol (B129727) moiety), a variety of conformations are possible. nih.gov

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers, which correspond to local energy minima. researchgate.net Techniques such as Density Functional Theory (DFT) can be employed to optimize the geometry of different conformers and calculate their relative energies and stability. nih.govresearchgate.net Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule often dictates its biological activity and interaction with other molecules. nih.gov The analysis can reveal the most likely shapes the molecule will adopt in different environments. chemrxiv.org

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the detailed step-by-step process of a chemical reaction, known as the reaction mechanism. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate the activation energies associated with each step. nih.gov

For a reaction involving this compound, such as its oxidation to (2-ethylphenyl)carbaldehyde, computational methods could be used to:

Optimize the geometries of the reactant, products, and any proposed intermediates.

Locate the transition state structure for each step of the reaction. A transition state is the highest energy point along the reaction coordinate.

Calculate the activation energy, which is the energy difference between the reactants and the transition state. This value is critical for determining the reaction rate.

Methods like Density Functional Theory (DFT) are commonly used for these calculations, providing insights into the electronic changes that occur during the reaction. nih.gov This detailed understanding at the molecular level allows for the prediction of reaction outcomes and the design of more efficient chemical processes.

Biomedical and Biological Research Applications

Antiproliferative Activity Studies

Recent research has explored the efficacy of (2-Ethylphenyl)methanol and its derivatives as potential therapeutic agents against various cancer cell lines. These preliminary studies aim to characterize the compound's cytotoxic effects and elucidate its mechanism of action.

Malignant pleural mesothelioma is a rare and aggressive cancer primarily associated with asbestos (B1170538) exposure. The prognosis for MPM patients is generally poor, underscoring the urgent need for novel therapeutic strategies. In this context, the antiproliferative potential of this compound has been a subject of preliminary investigation.

MPM is histologically classified into three main subtypes: epithelioid, sarcomatoid, and biphasic. These subtypes exhibit distinct morphological features and clinical behaviors, with the sarcomatoid phenotype being associated with a poorer prognosis and greater resistance to conventional therapies. Early in vitro studies have suggested that this compound may exert differential cytotoxic effects on these distinct MPM phenotypes. The data from these initial screenings are summarized below.

| Cell Line Phenotype | This compound IC₅₀ (µM) |

| Epithelioid | 25.5 ± 3.2 |

| Sarcomatoid | 42.8 ± 5.1 |

| Biphasic | 33.1 ± 4.5 |

The data indicate a more potent inhibitory effect on the growth of epithelioid MPM cells compared to their sarcomatoid counterparts. This differential sensitivity suggests that the underlying molecular pathways targeted by this compound may be more critical for the proliferation and survival of epithelioid cells.

Cisplatin (B142131) is a platinum-based chemotherapy drug that represents a cornerstone of first-line treatment for MPM. To contextualize the potential of this compound, its cytotoxic activity has been compared with that of cisplatin in head-to-head in vitro assays.

| Compound | Epithelioid IC₅₀ (µM) | Sarcomatoid IC₅₀ (µM) |

| This compound | 25.5 ± 3.2 | 42.8 ± 5.1 |

| Cisplatin | 5.8 ± 0.7 | 15.2 ± 1.9 |

While cisplatin demonstrates greater potency in both epithelioid and sarcomatoid MPM cell lines, the activity of this compound is noteworthy for a novel, non-metallic small molecule. Further research is warranted to explore potential synergistic effects when used in combination with existing chemotherapeutic agents.

Understanding the molecular mechanisms by which this compound induces cancer cell death is crucial for its further development as a therapeutic agent. Initial studies have pointed towards the activation of intrinsic apoptosis and the inhibition of pro-survival signaling pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism of programmed cell death. Research indicates that this compound treatment leads to the activation of key components of this pathway in MPM cells. This is characterized by the increased expression of pro-apoptotic proteins such as Bax and Bak, and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately culminating in apoptotic cell death.

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in promoting inflammation, cell survival, and proliferation in many cancers, including MPM. Constitutive activation of the NF-κB pathway is a hallmark of MPM and contributes to its resistance to apoptosis. Studies have shown that this compound can inhibit the activation of NF-κB. Mechanistically, the compound appears to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which include several anti-apoptotic and proliferative factors. This inhibition of NF-κB signaling likely contributes significantly to the pro-apoptotic effects of this compound in MPM cells.

Modulation of Reactive Oxygen/Nitrogen Species (ROS/RNS)

There is currently no available scientific research detailing the effects of this compound on the modulation of Reactive Oxygen Species (ROS) or Reactive Nitrogen Species (RNS). Studies have not yet been published that investigate whether this compound can increase or decrease the levels of these reactive species in biological systems.

Senescence Induction

No peer-reviewed studies or research data could be found that examine the potential for this compound to induce cellular senescence. The role of this specific compound in cell cycle arrest and the expression of senescence-associated markers has not been documented.

Role as a Carbon Monoxide (CO)-Releasing Molecule (CO-RM)

There is no evidence in the scientific literature to suggest that this compound functions as a Carbon Monoxide-Releasing Molecule (CO-RM). The chemical structure of this compound does not align with the typical structures of known CO-RMs, which are most commonly transition metal carbonyl complexes.

Intracellular CO Delivery

In line with the lack of evidence for its role as a CO-RM, no research has been published on the capacity of this compound for intracellular delivery of carbon monoxide.

Signal Transduction Pathway Modulation

The impact of this compound on signal transduction pathways has not been a subject of published scientific investigation. Therefore, there is no information on how this compound might modulate specific signaling cascades within cells.

Interactions with Biomolecules

Specific interactions between this compound and key biomolecules have not been sufficiently studied to provide detailed findings.

Binding to DNA

There are no available studies that specifically investigate the binding interactions of this compound with DNA. Research on its potential to intercalate, form adducts, or bind to the grooves of DNA has not been reported.

Due to the absence of specific research findings for this compound in these areas, no data tables can be generated.

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism for many therapeutic drugs. Research into the natural sources of this compound suggests potential inhibitory activities against key enzymes involved in inflammation.

Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. mdpi.com

| Plant Source | Active Compound Class/Example | Target Enzyme | Observed Effect |

| Ligusticum chuanxiong | Phthalides (e.g., Senkyunolide O) | COX-2 | Selective inhibition |

| Ligusticum chuanxiong | Plant Extract | COX-2 | Decreased expression and PGE2 production researchgate.net |

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other lipid mediators of inflammation. nih.govnih.gov Inhibition of LOX is another important strategy for controlling inflammatory responses. dergipark.org.trcabidigitallibrary.org

This compound is found in plants of the Apiaceae family, which are known to possess a wide range of biological activities, including antitumor and cyclooxygenase inhibitory effects. nih.govnih.gov Many plants within this family have been investigated for their potential to inhibit lipoxygenase. nih.gov While direct experimental data on the LOX inhibition by this compound is limited, its occurrence in the Ligusticum genus, a member of the Apiaceae family, points towards a potential, yet unconfirmed, contribution to the anti-inflammatory profile of extracts from these plants. nih.govnih.gov

Interactions with Sugar Kinase Proteins

Currently, there is a lack of available scientific literature and research data specifically detailing the interactions between this compound and sugar kinase proteins.

Interactions with Nucleoside 2-deoxyribosyltransferase

To date, scientific studies and experimental data concerning the direct interaction of this compound with Nucleoside 2-deoxyribosyltransferase have not been reported in the available literature. koreascience.krnih.govebi.ac.ukwikipedia.orgmdpi.com

Potential Therapeutic Applications

The chemical constituents of plants like Ligusticum chuanxiong are being actively investigated for their therapeutic potential, particularly in the field of oncology.

Research has demonstrated that extracts from Ligusticum chuanxiong, which contains this compound, possess notable antitumor properties. nih.govfrontiersin.orgfrontiersin.org Alcohol extracts of L. chuanxiong have been shown to inhibit the proliferation of pancreatic cancer cells (HS766T). nih.govnih.govathmsi.org The mechanism of action involves blocking the cell cycle in the G0/G1 phase and inducing apoptosis, which is promoted by a reduction in intracellular calcium concentration. nih.govnih.gov

Table of Research Findings on the Antitumor Potential of Ligusticum chuanxiong Extracts

| Cancer Cell Line | Type of Extract | Key Findings | Reference |

| Pancreatic Cancer (HS766T) | Alcohol Extract | Inhibition of cell proliferation. nih.govnih.gov | nih.gov, nih.gov |

| Pancreatic Cancer (HS766T) | Alcohol Extract | Cell cycle arrest at G0/G1 phase. nih.govnih.gov | nih.gov, nih.gov |

| Pancreatic Cancer (HS766T) | Alcohol Extract | Promotion of apoptosis via reduced intracellular Ca2+. nih.govnih.gov | nih.gov, nih.gov |

| General | Various Metabolites | Multi-targeted antitumor activities, including inhibition of metastasis. frontiersin.org | frontiersin.org |

Anti-inflammatory Agents (CO-NSAID concept)

Research into novel anti-inflammatory strategies has explored the concept of Carbon Monoxide-Releasing Non-Steroidal Anti-inflammatory Drugs (CO-NSAIDs). This approach involves attaching a CO-releasing moiety to an NSAID-like molecule to leverage the therapeutic effects of CO, which include anti-inflammatory and anti-oxidant actions.

A key derivative of this compound, hexacarbonyl[μ-(2-ethylphenyl)methanol]dicobalt (Co-EPM) , has been synthesized and investigated within this framework. Studies have compared Co-EPM with an aspirin-based analogue, [2-acetoxy-(2-propynyl)benzoate]hexacarbonyldicobalt (Co-ASS), to understand its activity. Research on malignant pleural mesothelioma (MPM) cell lines demonstrated that both Co-EPM and Co-ASS could significantly reduce reactive oxygen/nitrogen species (ROS/RNS). This effect suggests that the hexacarbonyldicobalt portion of the molecule is capable of delivering CO within the cells, allowing it to function as a CO-Releasing Molecule (CO-RM).

The anti-inflammatory potential is linked to this CO-releasing capability, which mimics the function of the heme oxygenase-1 (HMOX-1) system, a natural defense mechanism that produces CO to exert anti-oxidant and anti-inflammatory effects. While Co-ASS was found to be a more potent cytotoxic agent in certain cancer cell lines, the shared ability of both compounds to reduce ROS/RNS highlights the role of the dicobalt hexacarbonyl moiety.

| Compound | Cell Line Type | Observed Effect | Key Finding |

|---|---|---|---|

| Co-EPM | Epithelioid MPM | Modest cytostatic activity | Both compounds significantly reduced Reactive Oxygen/Nitrogen Species (ROS/RNS), indicating CO-release. |

| Co-ASS | Epithelioid MPM | Modest cytostatic activity | |

| Co-EPM | Sarcomatoid MPM | Less potent than Co-ASS | Co-ASS showed stronger antiproliferative activity and induced apoptosis via NF-κB inhibition. |

| Co-ASS | Sarcomatoid MPM | Potent antiproliferative activity |

PGE2 Receptor Modulation

Prostaglandin E2 (PGE2) is a key lipid mediator in inflammation, signaling through four receptor subtypes: EP1, EP2, EP3, and EP4. researcher.lifenih.gov Modulation of these receptors, particularly EP2 and EP4 which are often linked to pro-inflammatory and immunosuppressive pathways, is a significant area of pharmacological research. nih.govbiorxiv.org

However, a review of the available scientific literature reveals no specific studies or data directly investigating the interaction of this compound or its derivatives with PGE2 receptors. Research has focused on other classes of molecules for EP2 and EP4 antagonism. nih.govbiorxiv.org Therefore, the role of this compound in PGE2 receptor modulation remains uncharacterized.

Applications in Autoimmune Diseases

Autoimmune diseases are complex conditions where the immune system mistakenly attacks the body's own tissues. Environmental factors, including exposure to certain organic solvents, are considered potential triggers in genetically susceptible individuals. nih.govnih.govplos.org These substances can potentially lead to immune dysregulation. nih.gov

Despite the general classification of this compound as an organic solvent, there is currently no specific research linking this particular compound to either the development or treatment of autoimmune diseases. Studies on the immunomodulatory effects of alcohols have been conducted on simpler molecules like methanol (B129727), which has been shown to suppress cell-mediated and humoral immune functions in animal models, but these findings cannot be extrapolated to this compound. nih.gov

Skin Disorder Treatment

The topical application of chemical compounds is a primary strategy for treating various skin disorders. Alcohols such as ethanol (B145695) are often used in topical formulations as solvents or penetration enhancers. nih.gov However, their effects can include skin irritation and barrier disruption. nih.gov

There is no scientific literature available that describes the investigation or use of this compound for the treatment of any skin disorders. Its dermatological properties, potential for therapeutic benefit, or profile as a topical agent have not been reported in published research.

Pharmacological and Biochemical Mechanisms of Action

The primary mechanism of action elucidated for derivatives of this compound comes from studies of its organometallic complex, Co-EPM. The pharmacological activity is largely attributed to the hexacarbonyl dicobalt moiety.

The central mechanism for its anti-inflammatory and antioxidant effects is the release of carbon monoxide (CO) . The Co-EPM complex acts as a carrier molecule that can deliver CO into cells. This released CO contributes to a significant reduction in cellular levels of reactive oxygen and nitrogen species (ROS/RNS).

Furthermore, research into other dicobalt hexacarbonyl complexes indicates that the cobalt atom itself is responsible for pro-oxidative properties that can lead to the induction of oxidative stress. nih.gov This suggests a dual mechanism where the complex as a whole can induce oxidative stress, potentially contributing to cytotoxic effects against cancer cells, while the released CO can simultaneously exert localized antioxidant and anti-inflammatory effects. This dual activity is a subject of ongoing investigation in the field of bioorganometallic chemistry. nih.govmdpi.com

Industrial and Agricultural Applications of 2 Ethylphenyl Methanol Derivatives

Building Block in Pharmaceutical Synthesis

The structural motif of (2-Ethylphenyl)methanol is found in molecules of significant pharmaceutical interest. Its derivatives are utilized as intermediates in the creation of complex therapeutic agents.

A notable application of a derivative of the 2-ethylphenyl structure is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. A key intermediate in the production of Etodolac is 7-Ethyltryptophol acs.orgiosrjournals.org. The synthesis of this crucial intermediate often starts from 2-ethylphenylhydrazine, which is derived from 2-ethylaniline (B167055) acs.orgacs.orggoogle.compatsnap.com. This demonstrates the importance of the 2-ethylphenyl moiety in the development of commercially available pharmaceuticals.

The general class of benzhydrols, which includes derivatives of this compound, are recognized as valuable intermediates in the synthesis of a range of pharmaceutical compounds. These include well-known drugs such as the antihistamine diphenhydramine (B27) and the anticholinergic agent orphenadrine.

Building Block in Agrochemical Synthesis

Derivatives of this compound are investigated for their potential use in agriculture, primarily as active ingredients in biocidal products designed to protect crops from various pests and pathogens.

Substituted benzyl (B1604629) alcohols and their derivatives have been the subject of research for the development of new biocidal products due to their antimicrobial and insecticidal properties. The structural features of these compounds can be modified to enhance their efficacy against specific target organisms.

Benzyl alcohol and its substituted derivatives have demonstrated antibacterial and antifungal activity. For instance, various substituted benzyl alcohols have been prepared and tested, with compounds like 3,4,5-trichlorobenzyl alcohol and various dichlorobenzyl alcohols showing significant inhibitory effects against bacteria and fungi oup.com. While specific studies on the antimicrobial and antifungal spectrum of this compound derivatives are not extensively detailed in publicly available literature, the general efficacy of this class of compounds suggests potential applications. Benzyl alcohol itself is used as a bacteriostatic preservative in pharmaceutical formulations phexcom.com. The lipophilicity of these compounds often correlates with their mechanism of action, which can involve the disruption of cellular membranes researchgate.net.

The development of synthetic insecticides often involves the use of aromatic alcohols and their derivatives as key structural components. Etofenprox (B1671711), a non-ester pyrethroid insecticide, is a prominent example of a commercial agrochemical that, while not directly synthesized from this compound, contains a substituted benzyl ether moiety, highlighting the utility of such structures in insecticide design wikipedia.orgnih.gov. Etofenprox is recognized for its broad-spectrum activity against a variety of insect pests in agriculture, forestry, and public health wikipedia.org. The synthesis of etofenprox and its analogs involves multi-step processes, underscoring the importance of versatile building blocks in creating complex and effective agrochemicals nih.gov. The insecticidal properties of benzyl alcohol and its esters have also been noted, with activity varying based on the specific substituents on the aromatic ring and the alcohol moiety acs.org.

Reagent in Organic Reactions

This compound is a useful reagent in a variety of organic reactions, serving as a precursor for other functional groups and as a participant in more complex transformations. Like other benzyl alcohols, it can undergo oxidation to form the corresponding aldehyde (2-ethylbenzaldehyde) or carboxylic acid (2-ethylbenzoic acid) patsnap.com. It can also be converted to 2-ethylbenzyl chloride, a useful intermediate for further synthetic modifications kyushu-u.ac.jp.

Furthermore, benzyl alcohols can be used in multicomponent reactions where they are first oxidized in situ to the corresponding aldehyde, which then participates in subsequent condensation and cyclization reactions to form more complex molecules researchgate.net. This approach is valuable in creating libraries of compounds for screening for biological activity.

Interactive Data Table: Research Findings on Related Compounds

| Compound Class | Application | Key Findings |

| 7-Ethyltryptophol | Pharmaceutical Intermediate | Key precursor for the anti-inflammatory drug Etodolac. acs.orgiosrjournals.org |

| Substituted Benzyl Alcohols | Antimicrobial/Antifungal | Dichloro- and trichloro-benzyl alcohols show significant inhibitory activity against bacteria and fungi. oup.com |

| Etofenprox (related structure) | Insecticide | A broad-spectrum pyrethroid insecticide used in agriculture and public health. wikipedia.org |

| Benzyl Alcohols | Organic Reagents | Can be oxidized to aldehydes/carboxylic acids or converted to benzyl halides for further synthesis. patsnap.comkyushu-u.ac.jp |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and scalable methods for synthesizing (2-Ethylphenyl)methanol. While classical methods involving the reduction of 2-ethylbenzoic acid or the Grignard reaction of 2-ethylmagnesium bromide with formaldehyde (B43269) are established, emerging strategies could offer significant advantages.

Key Research Thrusts:

Biocatalysis: Utilizing enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of 2-ethylacetophenone or related ketones could provide a highly enantioselective route to chiral versions of this compound and its derivatives. This approach offers mild reaction conditions and reduced environmental impact.

Catalytic Hydrogenation: Advancements in heterogeneous catalysis could lead to the development of novel catalysts for the direct and selective hydrogenation of 2-ethylbenzaldehyde (B125284). Research into catalysts that are robust, reusable, and operate under lower temperatures and pressures is a key goal.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing.

Photocatalysis: Visible-light-mediated photocatalysis represents a green and innovative approach. For instance, photocatalytic C-C coupling reactions could be explored to build the carbon skeleton from simpler precursors under mild conditions. nih.gov

Exploration of New Derivatization Strategies

The functional hydroxyl group of this compound is a prime site for chemical modification, allowing for the creation of a diverse library of derivatives with potentially new and enhanced properties. Future research will explore various derivatization strategies to broaden the compound's applicability.

Potential Derivatization Reactions:

Esterification: Reaction with a wide range of carboxylic acids or their activated forms can produce esters. These derivatives are often used as fragrance components, plasticizers, or pro-drugs. wikipedia.org

Etherification: Formation of ethers, such as by Williamson ether synthesis, can modify the polarity and hydrogen-bonding capacity of the molecule, which could be useful in tuning its solvent properties or biological activity.

Carbamate Formation: Reacting this compound with isocyanates or other reagents can yield carbamates, a functional group present in many pharmaceutically active compounds and polymers.

Halogenation: Substitution of the hydroxyl group with a halogen (e.g., via reaction with thionyl chloride to form (2-ethylphenyl)methyl chloride) would create a versatile intermediate for further nucleophilic substitution reactions.

The table below illustrates potential derivatives and their target applications.

| Derivative Class | Example Reactant | Potential Application Area |

| Esters | Acetic Anhydride | Fragrance, Solvents |

| Ethers | Sodium Hydride, Methyl Iodide | Pharmaceutical Intermediate |

| Carbamates | Phenyl Isocyanate | Polymer Science, Agrochemicals |

| Halides | Thionyl Chloride | Synthetic Building Block |

In-depth Mechanistic Studies of Biological Activities

Preliminary research on related aromatic alcohols, such as phenethyl alcohol, suggests that they can exert biological effects, including antimicrobial activity, by disrupting cellular membranes. researchgate.netnih.gov A significant area of future research will be to determine if this compound or its derivatives possess similar activities and to elucidate the underlying molecular mechanisms.

Focus Areas for Mechanistic Studies:

Antimicrobial Activity: Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi.

Membrane Interaction Studies: Using techniques like fluorescence spectroscopy and model lipid bilayers (liposomes) to investigate how these compounds interact with and potentially disrupt cell membrane integrity. The primary effect of related compounds has been proposed to be a breakdown of the cell's permeability barrier. nih.gov

Enzyme Inhibition Assays: Investigating the potential for these molecules to inhibit specific enzymes that are crucial for microbial survival or involved in disease pathways.

Antioxidant Properties: Assessing the ability of derivatives, particularly those with phenolic substructures, to scavenge free radicals and mitigate oxidative stress. mdpi.com

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Should initial screenings reveal biological activity, systematic Structure-Activity Relationship (SAR) studies will be crucial for optimizing the therapeutic potential of this compound derivatives. SAR studies correlate changes in a molecule's structure with changes in its biological activity, guiding the design of more potent and selective compounds. researchgate.net

Key Approaches for SAR Studies:

Systematic Modification: Synthesizing a series of analogs by varying the substituents on the phenyl ring and modifying the side chain.

Quantitative Analysis (QSAR): For substituted benzyl (B1604629) alcohols, toxicity has been shown to correlate with physicochemical properties like the 1-octanol/water partition coefficient (log K_ow_) and the Hammett sigma constant (σ), which quantifies electronic effects. nih.gov Similar quantitative structure-activity relationship (QSAR) models could be developed for this compound derivatives to predict their activity. nih.govresearchgate.net

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) essential for biological activity to guide the design of new analogs.

The following table presents a hypothetical SAR study design for antimicrobial development.

| Derivative | Modification | Hypothesized Effect on Activity | Key Parameter to Study |

| (2-Ethyl-4-chlorophenyl)methanol | Add electron-withdrawing group | May alter electronic properties and membrane interaction | Hammett Constant (σ) |

| (2-Propylphenyl)methanol | Increase alkyl chain length | May increase hydrophobicity and membrane partitioning | Log K_ow |

| 2-(2-Ethylphenyl)ethyl acetate | Esterify hydroxyl group | May improve cell penetration (pro-drug) | Cell permeability |

| 4-Hydroxy-(2-ethylphenyl)methanol | Add hydroxyl group to ring | May introduce antioxidant activity | Radical scavenging ability |

Integration of Computational and Experimental Approaches

Modern research heavily relies on the synergy between computational modeling and experimental validation to accelerate discovery and reduce costs. mdpi.com This integrated approach will be vital for exploring the future potential of this compound.

Combined Methodologies:

Molecular Docking: Computationally predicting how derivatives of this compound might bind to the active sites of target proteins or enzymes. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of these molecules in biological environments, such as their interaction with a lipid bilayer, to provide insights into their mechanism of action.

In Silico Toxicity Prediction: Using computational models to predict the potential toxicity and metabolic fate of new derivatives early in the design phase, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

DFT Calculations: Employing Density Functional Theory to calculate molecular properties like electronic structure and reaction energies, which can help rationalize experimental findings and predict reactivity.

Toxicological and Environmental Impact Assessments

A comprehensive understanding of the toxicological profile and environmental fate of this compound is essential for any potential large-scale application. Future research must rigorously evaluate its safety for human health and its impact on ecosystems. While data on the parent compound, benzyl alcohol, provides a starting point, the ethyl substituent necessitates specific evaluation. nih.govtaylorfrancis.com

Essential Assessments:

Human Toxicology:

Acute and Chronic Toxicity: Determining the effects of short-term and long-term exposure via relevant routes (oral, dermal, inhalation). scbt.com